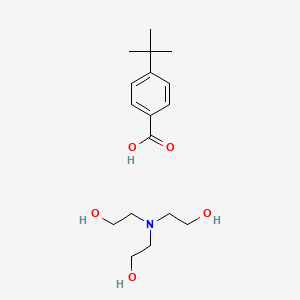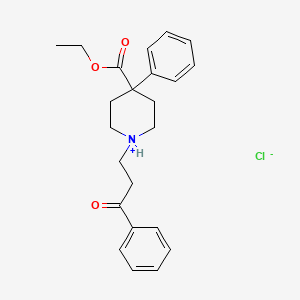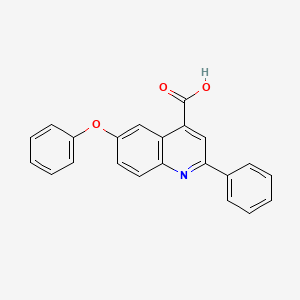
6-Phenoxy-2-phenylquinoline-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenoxy-2-phenylquinoline-4-carboxylic acid typically involves the treatment of pyruvic acid with substituted aniline and benzaldehyde in the presence of rare-earth metal catalysts in water under reflux conditions . Another method involves the use of copper salt-D-glucose to generate Cu(I) species in situ through reduction in aqueous ethanol as a green solvent, with proline used as a ligand and proton source .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and use of cost-effective reagents, would apply.
化学反应分析
Types of Reactions
6-Phenoxy-2-phenylquinoline-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield more hydrogenated derivatives.
科学研究应用
6-Phenoxy-2-phenylquinoline-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It may be used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-Phenoxy-2-phenylquinoline-4-carboxylic acid involves its interaction with molecular targets such as histone deacetylases (HDACs). By inhibiting HDACs, this compound can affect the acetylation levels of histone proteins, leading to changes in gene expression and cellular functions . This mechanism is particularly relevant in the context of cancer research, where HDAC inhibitors are being explored as potential therapeutic agents.
相似化合物的比较
6-Phenoxy-2-phenylquinoline-4-carboxylic acid can be compared with other similar compounds, such as:
2-Phenylquinoline-4-carboxylic acid: This compound shares a similar quinoline core structure but lacks the phenoxy group at the 6-position.
2-Phenylcinchoninic acid (Cinchophen): This compound is another quinoline derivative with similar structural features.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
属性
CAS 编号 |
1160264-22-1 |
|---|---|
分子式 |
C22H15NO3 |
分子量 |
341.4 g/mol |
IUPAC 名称 |
6-phenoxy-2-phenylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C22H15NO3/c24-22(25)19-14-21(15-7-3-1-4-8-15)23-20-12-11-17(13-18(19)20)26-16-9-5-2-6-10-16/h1-14H,(H,24,25) |
InChI 键 |
PAAWWBHGYWCNIE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)OC4=CC=CC=C4)C(=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


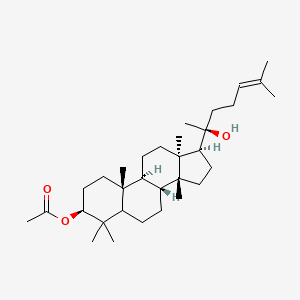

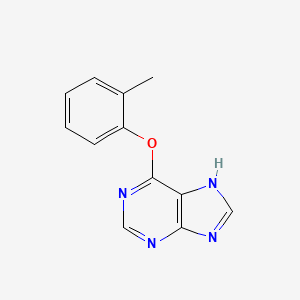
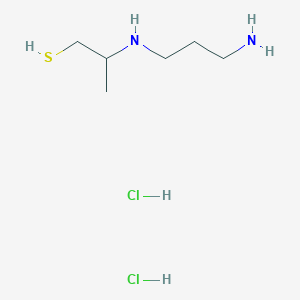
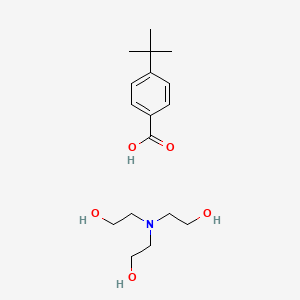
methylidene}-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B13755753.png)
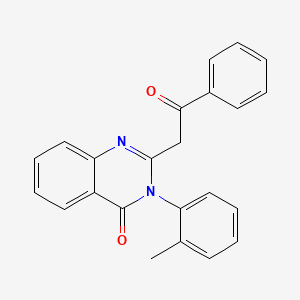
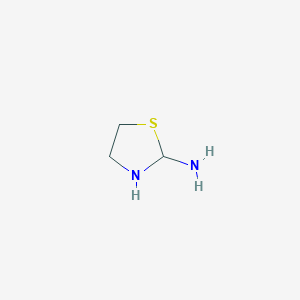
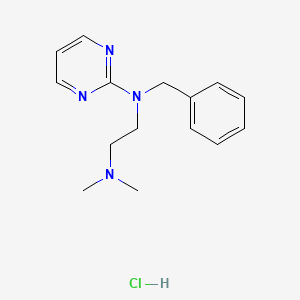

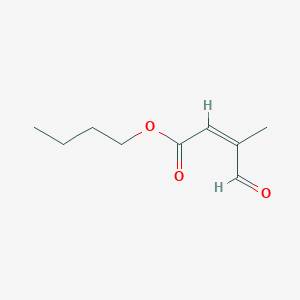
![2-[(2-Hydroxyphenyl)phenylmethyl]benzoic acid](/img/structure/B13755781.png)
